EM574, chemically known as N-demethyl-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal, is a derivative of the macrolide antibiotic erythromycin A. [, , , , ] It belongs to a class of compounds known as "motilides," which exhibit gastrointestinal motor stimulating (GMS) activity similar to the natural hormone motilin. [, , , ] Unlike erythromycin, EM574 has significantly reduced antibacterial activity. [, ] This characteristic makes it a suitable candidate for investigating gastrointestinal motility disorders without the risk of antibiotic resistance.
Microbial Transformation: Three strains of actinomycetes - Amycolatopsis tolypophorus IFO 13151, Dactylosporangium variesporum IFO 14104, and Nocardia capreola IFO 12847 - were found to oxidize EM574, yielding bioactive metabolites including EM574 P1 (15-hydroxy EM574) and EM574 P2 (14-hydroxy EM574). [] This method enables large-scale production of these metabolites for further evaluation.
Enzymatic Conversion: EM574 can be enzymatically converted to its metabolites P1 and P2 using dog liver homogenates in the presence of coenzymes. [] This method provides a way to generate specific metabolites for studying their activity and pharmacokinetics.
EM574 shares a structural similarity with erythromycin A, possessing a 14-membered macrolide ring. [, ] The key structural difference lies in the substitution at the nitrogen atom of the desosamine sugar moiety. While erythromycin A has a methyl group at this position, EM574 features an isopropyl group. [, ] This modification is crucial for its reduced antibacterial activity and enhanced GMS activity. [, ]
Various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been used to characterize EM574 and its metabolites. [, ] These techniques provide detailed information about the molecular weight, fragmentation patterns, and spatial arrangement of atoms within the molecule, confirming its structure and purity.
The primary chemical reactions involving EM574 reported in the literature are oxidation reactions leading to the formation of hydroxylated metabolites. [, ] These reactions typically occur at specific positions on the macrolide ring, such as the C14 and C15 positions, yielding EM574 P1 and EM574 P2, respectively. [, ] The specific conditions and reagents used for these reactions may vary depending on the desired metabolite and the method of synthesis (microbial transformation or enzymatic conversion). [, ]
EM574 acts as a potent agonist of the motilin receptor, a G protein-coupled receptor primarily found in the gastrointestinal tract. [, , , ] Upon binding to the motilin receptor, EM574 mimics the effects of the natural hormone motilin, stimulating smooth muscle contractions in the stomach and intestines. [, ]
Vagus Nerve Involvement: EM574's action on gastrointestinal motility is primarily mediated by the vagus nerve, which controls involuntary muscle contractions in the digestive system. [] This vagal pathway involves the activation of cholinergic neurons that release acetylcholine, leading to smooth muscle contraction. []
5-HT3 Receptor Involvement: Research suggests that 5-HT3 receptors, a subtype of serotonin receptors found in the gut, also play a role in EM574's mechanism of action. [] Blocking 5-HT3 receptors with antagonists like ondansetron can inhibit the gastrointestinal motor stimulating effects of EM574, suggesting an interplay between these receptor systems. []
Gastroparesis Research: EM574 has been investigated for its potential to treat gastroparesis, a condition characterized by delayed gastric emptying. [, ] In animal models of gastroparesis, EM574 effectively accelerated gastric emptying of both solids and liquids. []
Motilin Receptor Studies: EM574 serves as a valuable tool for studying the distribution and function of motilin receptors in various tissues. [, ] Radiolabeled EM574 or its analogs can be used to visualize and quantify motilin receptor expression in different parts of the gastrointestinal tract.
Drug Development: EM574's potent GMS activity and selectivity for the motilin receptor make it a promising lead compound for developing novel prokinetic drugs for treating various gastrointestinal motility disorders. [, ]
Aldosterone-Producing Adenoma Research: Recent research suggests that EM574 and related macrolides can selectively inhibit mutant KCNJ5 potassium channels found in aldosterone-producing adenomas (APAs). [] This finding opens up new avenues for developing noninvasive diagnostic tools and therapeutic agents for APAs, a common cause of hypertension.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: